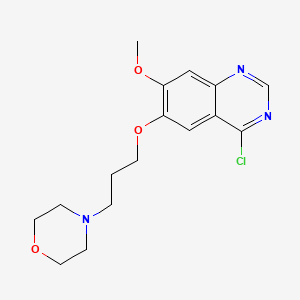

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine

Descripción

Propiedades

IUPAC Name |

4-[3-(4-chloro-7-methoxyquinazolin-6-yl)oxypropyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O3/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCABKKDNOBDPHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with formamide.

Substitution Reactions: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions.

Linking the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the quinazoline core through a propyl linker.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dechlorinated or demethoxylated derivatives.

Aplicaciones Científicas De Investigación

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mecanismo De Acción

The mechanism of action of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Quinazoline vs. Quinoline Derivatives

- 4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine (CAS: 205448-32-4): Structural Difference: Replaces the quinazoline core with quinoline (one fewer nitrogen atom in the bicyclic system). Molecular Formula: C17H21ClN2O3 (same as the target compound) but distinct pharmacological behavior .

Substituent Variations

- 4-(3-((4-((3-Chloro-4-fluorophenyl)(hydroxy)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine 4-oxide: Structural Difference: Incorporates a hydroxylamino group and morpholine 4-oxide. Molecular Weight: 478.9 g/mol (vs. 337.8 g/mol for the parent compound) .

- Gefitinib (Iressa): Structural Difference: Replaces the chlorine atom with a 3-chloro-4-fluoroanilino group. Impact: Improved EGFR inhibition (IC50 ~0.03 nM) due to enhanced binding to mutant EGFR .

Key Intermediates

- 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one: A precursor with a reduced quinazoline ring, critical for introducing the anilino group in gefitinib synthesis .

Physicochemical Properties

| Property | Target Compound | Hydrochloride Salt (CAS: 1383952-42-8) | Gefitinib |

|---|---|---|---|

| Molecular Formula | C17H21ClN2O3 | C16H21Cl2N3O3 | C22H24ClFN4O3 |

| Molecular Weight (g/mol) | 337.8 | 374.26 | 446.9 |

| Melting Point | 247–250°C | Not reported | 196–197°C |

| Solubility | Limited in water | Improved due to hydrochloride salt | Poor (DMSO stock solutions) |

| Key Use | Intermediate | Impurity/Intermediate | Active drug (EGFR inhibitor) |

EGFR Inhibition and Cytotoxicity

- Target Compound: Primarily an intermediate; its derivatives (e.g., triazole-linked compounds) exhibit cytotoxicity under normoxia and hypoxia (IC50: <10 µM in Hela cells) .

- Gefitinib: Directly inhibits EGFR with nanomolar potency (IC50: ~0.03 nM) and induces apoptosis in lung cancer cells .

Apoptosis Induction

- Gefitinib-Triazole Derivatives : Derived from the target compound, these show 3–5-fold higher apoptosis rates in cervical cancer cells compared to gefitinib alone .

Commercial and Practical Considerations

- Availability : The target compound is commercially available (BLDpharm, CymitQuimica) in 250 mg to 5 g quantities with ≥95% purity .

- Cost: Priced at ~$298/250 mg, comparable to other intermediates like 2-amino-4-chloro-7-methoxyquinazoline ($27/25 mg) .

- Storage : Stable at -18°C (neat form), whereas gefitinib derivatives require DMSO solutions .

Actividad Biológica

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine, with the CAS number 199327-59-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 337.801 g/mol. It has a melting point ranging from 180 to 181 °C and a predicted boiling point of around 497.8 °C . The structure includes a chloroquinazoline moiety, which is known for various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H20ClN3O3 |

| Molecular Weight | 337.801 g/mol |

| Melting Point | 180-181 °C |

| Boiling Point | 497.8 °C (predicted) |

| Density | 1.262 g/cm³ (predicted) |

The biological activity of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine is primarily attributed to its interaction with specific molecular targets within cells. Quinazoline derivatives have been shown to exhibit various mechanisms, including:

- Inhibition of Kinase Activity : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases, which are crucial in cancer cell signaling pathways.

- Antiproliferative Effects : Studies have demonstrated that compounds with similar structures can inhibit cell proliferation by inducing apoptosis or cell cycle arrest.

- Antimicrobial Activity : Some quinazoline derivatives exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

A study focusing on quinazoline derivatives indicated that modifications at the 4-position significantly enhanced antiproliferative activity against various cancer cell lines. The compound's ability to inhibit tubulin polymerization was highlighted as a mechanism contributing to its anticancer effects .

Antimicrobial Properties

Research has shown that certain quinazoline derivatives possess broad-spectrum antimicrobial activity. The mechanism often involves the disruption of bacterial membrane integrity and inhibition of essential enzymatic processes within the microbial cells .

Case Studies

- In Vitro Studies : In vitro assays conducted on cancer cell lines demonstrated that compounds similar to 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

- Animal Models : In vivo studies using rodent models have shown promising results regarding the compound's efficacy in reducing tumor growth when administered at specific dosages, suggesting its potential as a therapeutic agent.

Q & A

Q. What are the recommended safety precautions when handling 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (tested for compatibility) and full-body protective clothing to avoid skin contact. Gloves should be removed using a "no-touch" technique to prevent contamination .

- Respiratory Protection: For low exposure, use NIOSH-certified P95 respirators (US) or EN 143-compliant P1 filters (EU). For higher exposure, employ OV/AG/P99 (US) or ABEK-P2 (EU) respirators with cartridges .

- Storage: Store in a cool, dry, ventilated area away from light. Stability is maintained under recommended conditions, but decomposition products are not fully characterized .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: A validated route involves:

- Alkylation Step: React 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol with 4-(3-chloropropyl)morpholine in DMF at 80°C under argon, using potassium carbonate as a base. Monitor progress via HPLC .

- Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and crystallize from toluene to achieve >99% purity .

- Yield Optimization: Typical yields range from 76% to 90%, depending on reaction time (12–24 hours) and solvent volume .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H-NMR (e.g., δ 3.92 ppm for methoxy group) and ¹³C-NMR to confirm substituent positions and morpholine integration .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., 574.09 g/mol for C₂₉H₃₇ClFN₅O₄) .

- HPLC Purity Analysis: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >99% purity .

Q. What are the primary research applications of this compound in pharmaceutical development?

Methodological Answer:

- Kinase Inhibitor Scaffolds: The quinazoline core and morpholine side chain are structural motifs in EGFR (epidermal growth factor receptor) inhibitors, making it a candidate for antitumor agent development .

- Prodrug Derivatization: Modify the morpholine or methoxy groups to enhance bioavailability or target specificity .

- Agrochemical Research: Explore its use as a precursor for herbicides or fungicides due to halogen and heterocyclic moieties .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the morpholine and quinazoline moieties during derivatization reactions?

Methodological Answer:

- Quinazoline Reactivity: The 6-oxypropyl group undergoes nucleophilic substitution due to electron-withdrawing effects from the chloro and methoxy substituents, enabling alkylation or acylation .

- Morpholine Participation: The morpholine nitrogen acts as a weak base, facilitating proton transfer in catalytic cycles. Its electron-rich structure stabilizes transition states in SN2 reactions .

- Steric Effects: The propyl linker reduces steric hindrance, improving accessibility for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can researchers address challenges in optimizing reaction yields during the alkylation step of the synthesis?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve solubility of intermediates. DMF is preferred for its high boiling point and compatibility with aryl ether formation .

- Catalyst Exploration: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Temperature Gradients: Perform kinetic studies at 60–100°C to identify optimal conditions for minimizing side products .

Q. What analytical strategies are recommended to resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies)?

Methodological Answer:

- 2D NMR Techniques: Utilize HSQC (heteronuclear single quantum coherence) and COSY (correlation spectroscopy) to assign overlapping proton signals (e.g., morpholine methylene groups at δ 2.34–2.51 ppm) .

- Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in crowded regions of the spectrum.

- Computational Validation: Compare experimental ¹³C-NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

Q. What in vitro models are appropriate for evaluating the biological activity of derivatives based on this scaffold?

Methodological Answer:

- Cancer Cell Lines: Test cytotoxicity in EGFR-overexpressing lines (e.g., A549 lung carcinoma or MDA-MB-231 breast cancer) using MTT assays. Include gefitinib as a positive control .

- Enzyme Inhibition Assays: Measure IC₅₀ values against purified EGFR kinases via fluorescence polarization .

- Metabolic Stability: Use liver microsomes (human or rodent) to assess CYP-mediated degradation and guide prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.